molecular formula C21H21N3O3 B10978962 (2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)(pyrrolidin-1-yl)methanone

(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B10978962
M. Wt: 363.4 g/mol
InChI Key: XZWIGXCFHBDHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)(1-PYRROLIDINYL)METHANONE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a pyrrolidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)(1-PYRROLIDINYL)METHANONE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group is then introduced via an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base. Finally, the pyrrolidinylmethanone moiety is attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of possible derivatives.

Scientific Research Applications

(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)(1-PYRROLIDINYL)METHANONE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antifungal, antibacterial, or anticancer agent, depending on its biological activity.

    Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of (2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring and methoxyphenyl group can contribute to its binding affinity and specificity, while the pyrrolidinylmethanone moiety may enhance its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)(1-PYRROLIDINYL)METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

[2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C21H21N3O3/c1-15-8-10-16(11-9-15)20-22-19(27-23-20)14-26-18-7-3-2-6-17(18)21(25)24-12-4-5-13-24/h2-3,6-11H,4-5,12-14H2,1H3

InChI Key

XZWIGXCFHBDHPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.